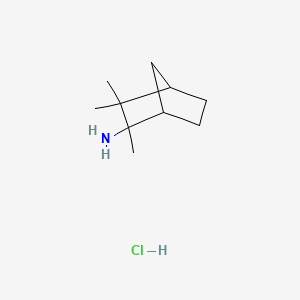
4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester is a deuterated compound, where hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. Deuterated compounds are valuable in various fields such as chemistry, biology, and medicine, particularly in studies involving metabolic pathways and reaction mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-Hydroxy Benzeneacetic Acid.
Esterification: The acid is then esterified with 2-(Dimethylamino-d6)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired ester in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Esterification: Utilizing automated reactors to control temperature and reaction time precisely.
Continuous Flow Chemistry: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Advanced Purification Techniques: Employing high-performance liquid chromatography (HPLC) for large-scale purification.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-Hydroxy Benzeneacetic Acid derivatives with ketone or aldehyde groups.
Reduction: Conversion to 4-Hydroxy Benzeneacetic Alcohol derivatives.
Substitution: Various substituted benzeneacetic acid esters.
Aplicaciones Científicas De Investigación
4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester is utilized in several research areas:
Chemistry: Used as a tracer in reaction mechanism studies due to its deuterium labeling.
Biology: Employed in metabolic studies to track biochemical pathways.
Medicine: Investigated for its potential in drug development and pharmacokinetic studies.
Industry: Applied in the synthesis of complex organic molecules and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism by which 4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester exerts its effects involves:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, often used to study enzyme kinetics and receptor binding.
Pathways Involved: It participates in metabolic pathways where deuterium labeling helps in elucidating reaction intermediates and product formation.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino)-2-oxoethyl Ester: The non-deuterated version of the compound.
4-Hydroxy Benzeneacetic Acid 2-(Methylamino)-2-oxoethyl Ester: A similar compound with a methylamino group instead of dimethylamino.
4-Hydroxy Benzeneacetic Acid 2-(Ethylamino)-2-oxoethyl Ester: Another analog with an ethylamino group.
Uniqueness
4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester is unique due to its deuterium labeling, which provides distinct advantages in spectroscopic studies and stability. This makes it particularly valuable in research applications where precise tracking and analysis of chemical reactions are required.
Propiedades
Número CAS |
1346603-09-5 |
|---|---|
Fórmula molecular |
C12H15NO4 |
Peso molecular |
243.292 |
Nombre IUPAC |
[2-[bis(trideuteriomethyl)amino]-2-oxoethyl] 2-(4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C12H15NO4/c1-13(2)11(15)8-17-12(16)7-9-3-5-10(14)6-4-9/h3-6,14H,7-8H2,1-2H3/i1D3,2D3 |
Clave InChI |
QFOYXHSRNCTJOV-WFGJKAKNSA-N |
SMILES |
CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-6-methyl-4-[(4-methoxyphenyl)methoxy]benzenamine](/img/structure/B584227.png)

![Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol]](/img/structure/B584233.png)
![Bis [Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester]](/img/structure/B584234.png)
![Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester](/img/structure/B584235.png)

